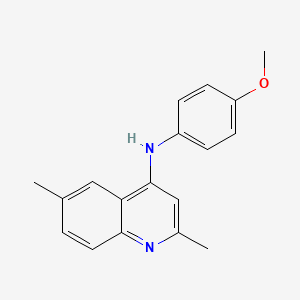

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-4-9-17-16(10-12)18(11-13(2)19-17)20-14-5-7-15(21-3)8-6-14/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSZUKKHWWCDKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .

Scientific Research Applications

Anticancer Applications

Mechanism of Action

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine has been identified as a potent apoptosis inducer. Apoptosis is a form of programmed cell death that is crucial for eliminating cancer cells. The compound demonstrates its efficacy through the induction of apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Findings

- A study reported that this compound exhibited an EC50 value of 2 nM in cell-based assays, indicating its high potency as an apoptosis inducer .

- It has shown significant efficacy in mouse xenograft models, particularly against human MX-1 breast cancer cells . This suggests that this compound could be a promising candidate for clinical trials aimed at treating breast cancer.

Antimalarial Activity

Research Insights

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including this compound. The compound's structural features are believed to enhance its activity against Plasmodium falciparum, the parasite responsible for malaria.

Experimental Evidence

- In vitro studies demonstrated that various quinoline derivatives, including related compounds, exhibited significant inhibitory effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . Although specific data for this compound was not detailed in the search results, its structural similarities suggest potential efficacy.

Other Potential Applications

Cardiovascular and Renal Disorders

There is emerging interest in the application of quinoline derivatives in treating cardiovascular and renal disorders. For instance, compounds with similar structural motifs have been explored for their ability to act as antagonists to mineralocorticoid receptors, which are implicated in conditions such as heart failure and diabetic nephropathy .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-methoxy-5-((phenylamino)methyl)phenol

- 5-(4-methoxyphenyl)-1H-indole

- 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine stands out due to its unique quinoline core structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

N-(4-Methoxyphenyl)-2,6-dimethylquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone, which is crucial for its biological activity. The presence of the 4-methoxyphenyl group enhances its interaction with biological targets, contributing to its efficacy as an anticancer agent.

The compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. It has been identified as a potent apoptosis inducer with an effective concentration (EC50) of 2 nM in cell-based assays. This high potency suggests that it can effectively trigger programmed cell death in malignant cells, thereby inhibiting tumor growth .

Key Mechanisms:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, leading to cell death.

- Blood-Brain Barrier Penetration: Its chemical structure allows for effective penetration of the blood-brain barrier, making it a candidate for treating brain tumors .

- Target Interaction: It interacts with specific molecular targets involved in cell survival and proliferation pathways.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, it was administered to mice with xenograft tumors. The results demonstrated significant tumor reduction compared to control groups. The compound's ability to penetrate the blood-brain barrier also suggested potential applications in treating brain cancers.

Case Study 2: Mechanistic Insights

Research focused on the molecular mechanisms revealed that this compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Research Findings

Recent studies have expanded on the structure-activity relationship (SAR) of quinoline derivatives, emphasizing the importance of substituents like the methoxy group in enhancing biological activity. Modifications to the quinoline structure have led to variations that exhibit improved potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine?

- Methodological Answer : Use a combination of orthogonal techniques:

- HPLC-TOF : Confirm molecular identity via exact mass analysis (e.g., theoretical mass 310.2045 vs. measured Δppm: 0.39) .

- GC-MS (EI ionization) : Identify fragmentation patterns and compare with reference spectra .

- FTIR-ATR : Detect functional groups (e.g., methoxy, quinoline C-N stretches) through direct measurement .

- GC-IR (condensed phase) : Resolve structural isomers by analyzing IR spectra post-chromatographic separation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer :

- Single-crystal X-ray diffraction is employed to resolve the 3D structure. For refinement, use SHELXL (part of the SHELX suite) to model atomic positions and thermal parameters. SHELXL is robust for small-molecule refinement and handles high-resolution data or twinned crystals effectively .

- Example: Dihedral angles between methoxyphenyl and quinoline rings (e.g., 32.38° between aromatic planes) are calculated to confirm conformational stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer :

- Catalytic systems : Use PdCl₂(PPh₃)₂ with PCy₃ as a ligand for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents .

- Solvent and temperature : Reflux in ethanol (4–12 hours) for nucleophilic substitution reactions. Monitor progress via TLC and purify via column chromatography (n-hexane:ethyl acetate 90:10) .

- Workup : Precipitate crude products in chloroform/n-hexane (70:30) for recrystallization .

Q. How can contradictions in biological activity data for quinoline-4-amine derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy, methyl groups) and test against biological targets. For example, 5,6,7-trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine showed enhanced activity in anticancer assays .

- Orthogonal assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cellular models (e.g., cytotoxicity assays) to rule out assay-specific artifacts.

Q. What computational approaches are suitable for studying intermolecular interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Model C–H⋯O interactions (e.g., distances ~2.5 Å) observed in crystal structures to predict packing efficiency .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with spectroscopic data or reactivity .

Q. How can stability under varying pH and temperature conditions be assessed for this compound?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and elevated temperatures (40–60°C). Monitor degradation via HPLC-TOF to identify breakdown products .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.